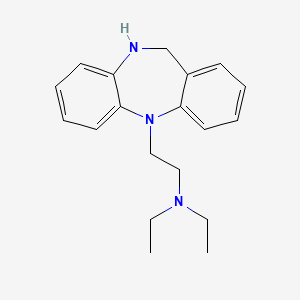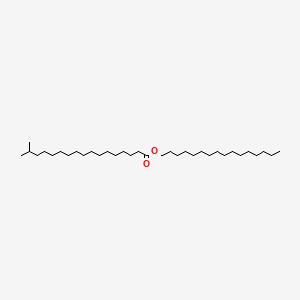
Acetohydroxamic acid, 2-(4-methylvaleramido)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(4-methylvaleramido)- is a chemical compound with the molecular formula C8H16N2O3. It is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-methylvaleramido)- typically involves the reaction of acetohydroxamic acid with 4-methylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Acetohydroxamic acid, 2-(4-methylvaleramido)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
Acetohydroxamic acid, 2-(4-methylvaleramido)- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: The compound is studied for its potential effects on biological systems, particularly its ability to inhibit urease.
Medicine: It has potential therapeutic applications, particularly in treating infections caused by urease-producing bacteria.
Industry: The compound is used in industrial processes, including the reprocessing of spent nuclear fuel
作用機序
The mechanism of action of acetohydroxamic acid, 2-(4-methylvaleramido)- involves the inhibition of the enzyme urease. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .
類似化合物との比較
Similar Compounds
Acetohydroxamic acid: The parent compound, known for its urease inhibition properties.
Salicylhydroxamic acid: Another hydroxamic acid with similar enzyme inhibition properties.
Methylhydroxamic acid: A derivative with similar chemical properties.
Uniqueness
Acetohydroxamic acid, 2-(4-methylvaleramido)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit urease makes it particularly valuable in medical and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
73912-96-6 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC名 |
N-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanamide |
InChI |
InChI=1S/C8H16N2O3/c1-6(2)3-4-7(11)9-5-8(12)10-13/h6,13H,3-5H2,1-2H3,(H,9,11)(H,10,12) |
InChIキー |
PJMAZHTVDJYQLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)NCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


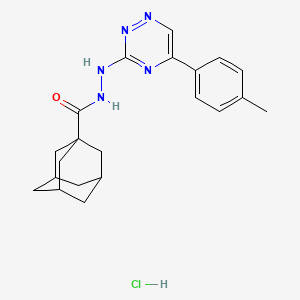
![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
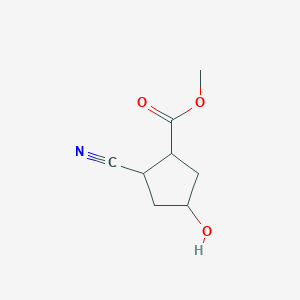
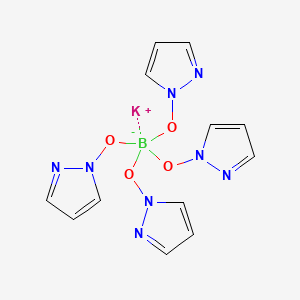

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
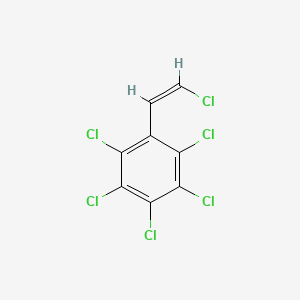
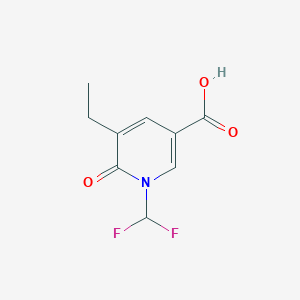
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
